An In-Depth Technical Guide to the Physicochemical Properties of Potassium 4-formylphenyltrifluoroborate
An In-Depth Technical Guide to the Physicochemical Properties of Potassium 4-formylphenyltrifluoroborate
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and application of potassium 4-formylphenyltrifluoroborate (CAS 374564-36-0). As a crystalline, air- and moisture-stable organoboron reagent, it serves as a valuable alternative to the more labile 4-formylphenylboronic acid in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for its effective use and handling.
Core Compound Identity and Physicochemical Properties
Potassium 4-formylphenyltrifluoroborate is a key building block in modern organic synthesis, primarily valued for its role in the Suzuki-Miyaura reaction.[1][2] Unlike its boronic acid counterpart, its tetra-coordinate boron center provides enhanced stability, making it easier to handle, store, and utilize in stoichiometric quantities.[1]
Compound Identification
A summary of the key identifiers for potassium 4-formylphenyltrifluoroborate is presented below.
| Identifier | Value | Reference(s) |
| IUPAC Name | potassium trifluoro(4-formylphenyl)boranuide | [3] |
| CAS Number | 374564-36-0 | [3][4][5] |
| Molecular Formula | C₇H₅BF₃KO | [3][4][5] |
| Molecular Weight | 212.02 g/mol | [3][4][5] |
| InChIKey | PEWVRVCGAOIWBB-UHFFFAOYSA-N | [3] |
| Canonical SMILES | C1=CC(=CC=C1C=O)(F)F.[K+] | [3] |
Physicochemical Data
The physical properties of the compound are critical for its storage, handling, and use in reactions.
| Property | Value / Observation | Reference(s) |
| Appearance | White to off-white solid | [6] |
| Melting Point | >300 °C (decomposes) | [6] |
| Solubility | Soluble in water. Generally high solubility in polar organic solvents (DMSO, acetone, methanol). | [6][7] |
| Stability | Crystalline solid, generally considered air- and moisture-stable for extended periods. | [1][8] |
| Storage | Store at room temperature in a tightly sealed container, preferably under an inert atmosphere. | [6] |
Expert Insight on Stability and Solubility: While the general class of potassium organotrifluoroborates is renowned for its bench-top stability compared to boronic acids, some suppliers recommend handling under an inert atmosphere. This is a prudent general practice for all organometallic reagents to ensure maximum purity over long-term storage. Regarding solubility, while some sources state it is "soluble in water," the broader literature for this class of compounds suggests they are typically only slightly soluble in water but highly soluble in polar organic solvents like DMSO and acetone.[7] This makes them ideal for reactions that use mixed aqueous/organic solvent systems.
Synthesis and Purification
The synthesis of potassium aryltrifluoroborates is a straightforward and high-yielding process, typically involving the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂). This conversion from a tricoordinate boronic acid to a tetracoordinate borate salt is the basis of its enhanced stability.[1]
Caption: General workflow for synthesizing potassium aryltrifluoroborates.
Standard Synthesis Protocol
This protocol is adapted from established procedures for the synthesis of various potassium organotrifluoroborates.[1][7]
-
Reagent Preparation: In a suitable flask, dissolve 4-formylphenylboronic acid (1.0 eq) in methanol (approx. 4 M concentration). Add deionized water until the solution is homogeneous (typically 1:4 to 1:10 water:methanol).
-
Salt Formation: To the stirring solution, add solid potassium hydrogen fluoride (KHF₂) (3.0-4.0 eq) portion-wise at room temperature. A mild exotherm may be observed.
-
Reaction: Stir the resulting mixture at room temperature for 1-2 hours. The reaction progress can be monitored by the disappearance of the starting material (e.g., via TLC or LC-MS).
-
Isolation: Remove the solvent in vacuo using a rotary evaporator.
-
Purification: To the resulting solid residue, add a minimal amount of hot acetone to dissolve the product. Add diethyl ether to the acetone solution until a white precipitate forms.
-
Final Product: Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield pure potassium 4-formylphenyltrifluoroborate.
Spectroscopic and Analytical Characterization
A multi-technique approach is essential for verifying the identity, purity, and structure of the final product.
Caption: Recommended analytical workflow for product characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation of organotrifluoroborates. A comprehensive analysis involves ¹H, ¹³C, ¹⁹F, and ¹¹B nuclei.[7][9]
Expected Spectral Features:
-
¹H NMR:
-
Aldehyde proton (CHO): A singlet expected around 9.8-10.0 ppm.
-
Aromatic protons: Two doublets in the range of 7.5-8.0 ppm, characteristic of a 1,4-disubstituted benzene ring.
-
-
¹³C NMR:
-
Aldehyde carbonyl carbon: ~192 ppm.
-
Aromatic carbons: Four distinct signals, with the carbon attached to the boron atom (C-B) appearing as a characteristically broad signal due to quadrupolar relaxation of the ¹¹B nucleus.[10]
-
-
¹⁹F NMR:
-
¹¹B NMR:
Protocol for NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh ~10-20 mg of the compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Acetonitrile-d₃, or D₂O). The compound has high solubility in polar aprotic solvents.[7]
-
¹H and ¹³C Acquisition: Acquire standard 1D ¹H and ¹³C{¹H} spectra.
-
¹⁹F Acquisition: Using a multinuclear probe, acquire a 1D ¹⁹F spectrum. Use an appropriate reference standard if necessary, although modern spectrometers can reference internally.
-
¹¹B Acquisition: Acquire a 1D ¹¹B spectrum. Causality: To resolve the B-F coupling, which can be broadened by quadrupolar relaxation, it is recommended to use a modified pulse sequence with a longer acquisition time and a reduced spectral width centered on the expected resonance.[7][10] This enhances resolution by allowing more time for the signal to decay, which narrows the lines.
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups. An Attenuated Total Reflectance (ATR) accessory is ideal for analyzing the solid powder directly.
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| ~3050-3100 | C-H stretch | Aromatic |
| ~2820, ~2720 | C-H stretch | Aldehyde (Fermi doublet) |
| ~1690-1710 | C=O stretch | Aldehyde (Strong) |
| ~1600, ~1480 | C=C stretch | Aromatic Ring |
| ~950-1100 | B-F stretch | Trifluoroborate (Strong, Broad) |
Protocol for ATR-IR Spectroscopy
-
Background Scan: Ensure the ATR crystal is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the dry powder onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal. Causality: Good contact is critical for obtaining a high-quality spectrum with strong signal intensity.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) after analysis.
Safety, Handling, and Storage
Potassium 4-formylphenyltrifluoroborate, like many chemical reagents, requires careful handling to minimize risk.
Hazard Identification
The compound is classified with the following GHS hazard statements.
| GHS Code | Hazard Statement | Class |
| H315 | Causes skin irritation | Skin Corrosion/Irritation, Cat. 2 |
| H319 | Causes serious eye irritation | Serious Eye Damage/Irritation, Cat. 2A |
| H335 | May cause respiratory irritation | STOT Single Exposure, Cat. 3 |
Data sourced from aggregated ECHA C&L Inventory notifications.[3]
Caption: Workflow for the safe handling of potassium 4-formylphenyltrifluoroborate.
Recommended Handling Protocol
-
Engineering Controls: All manipulations involving the solid reagent should be performed within a certified chemical fume hood to prevent inhalation of dust. Ensure an eyewash station and safety shower are accessible.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Dispensing: When weighing, open the container inside the fume hood. Use a spatula to carefully transfer the solid to a weigh boat or directly into the reaction vessel to minimize dust generation.
-
Storage: After use, securely close the container lid. Store the container in a cool, dry place away from incompatible materials.
-
Waste Disposal: Dispose of unused material and contaminated items as hazardous chemical waste in accordance with institutional and local regulations.
Application in Suzuki-Miyaura Cross-Coupling
A primary application of potassium 4-formylphenyltrifluoroborate is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. It serves as a stable precursor to the active organoboron species.[1][11]
Caption: The Suzuki-Miyaura catalytic cycle featuring in situ generation of boronic acid from the trifluoroborate salt.
Representative Coupling Protocol
This general protocol is effective for coupling potassium 4-formylphenyltrifluoroborate with various aryl bromides.[8][11]
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), potassium 4-formylphenyltrifluoroborate (1.2-1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, PdCl₂(dppf)·CH₂Cl₂ (2 mol %) or Pd(OAc)₂ (2 mol %) with a suitable phosphine ligand.
-
Solvent Addition: Add the reaction solvent (e.g., a mixture of THF and water, or isopropanol and water). The solvent system should be degassed prior to use.
-
Reaction Conditions: Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.
References
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PubChem. (n.d.). Potassium 4-formylphenyltrifluoroborate. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
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Oliveira, R. A., Silva, R. O., Molander, G. A., & Menezes, P. H. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. Available at: [Link]
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Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. Available at: [Link]
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Oliveira, R. A., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. Available at: [Link]
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Feng, J., et al. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. ChemRxiv. Available at: [Link]
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Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. Available at: [Link]
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Molander, G. A., & Figueroa, R. (2005). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 70(10), 3973–3979. Available at: [Link]
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Oliveira, R. A., et al. (2009). (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates. PubMed. Available at: [Link]
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SpectraBase. (n.d.). POTASSIUM-4-METHOXYPHENYLTRIFLUOROBORATE. Retrieved January 6, 2026, from [Link]
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Molander, G. A., & Ito, T. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. Organic Letters, 5(12), 2013–2016. Available at: [Link]
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Darses, S., & Genet, J.-P. (2003). Potassium Phenyltrifluoroborate. e-EROS Encyclopedia of Reagents for Organic Synthesis. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information for [Compound]. Retrieved January 6, 2026, from [Link]
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CP Lab Safety. (n.d.). Potassium 4-formylphenyltrifluoroborate, min 97%, 1 gram. Retrieved January 6, 2026, from [Link]
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ResearchGate. (n.d.). Fig. S5 FT-IR spectra of potassium vinyltrifluoroborate (PVTFB), aromatic halides and LMOPs. Retrieved January 6, 2026, from [Link]
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SpectraBase. (n.d.). Potassium vinyltrifluoroborate - Optional[FTIR] - Spectrum. Retrieved January 6, 2026, from [Link]
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SpectraBase. (n.d.). Potassium 4-acetylphenyltrifluoroborate - Optional[19F NMR] - Chemical Shifts. Retrieved January 6, 2026, from [Link]
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SpectraBase. (n.d.). Potassium 4-(ethylthio)phenyltrifluoroborate. Retrieved January 6, 2026, from [Link]
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SpectraBase. (n.d.). Potassium 4-tert-butylphenyltrifluoroborate - Optional[19F NMR] - Chemical Shifts. Retrieved January 6, 2026, from [Link]
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